Potassium (2,6-dichlorophenyl)trifluoroborate

Stability Shelf-life Air-stable reagents

Researchers needing a stoichiometrically defined, moisture-stable nucleophile for sterically hindered Suzuki-Miyaura couplings should consider this crystalline trifluoroborate salt. It solves the hydration uncertainty of boronic acids and the sluggish transmetalation of pinacol esters. • Defined stoichiometry ensures reproducible weighing and consistent coupling yields across HTE campaigns. • Oxidative stability allows sequential transformations-the C-B bond survives oxidation steps where boronic acids fail. • Enhanced aqueous stability enables bioconjugation protocols with minimal organic cosolvent.

Molecular Formula C6H3BCl2F3K
Molecular Weight 252.90 g/mol
Cat. No. B12843358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (2,6-dichlorophenyl)trifluoroborate
Molecular FormulaC6H3BCl2F3K
Molecular Weight252.90 g/mol
Structural Identifiers
SMILES[B-](C1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+]
InChIInChI=1S/C6H3BCl2F3.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1
InChIKeyDZNYWXSADZMGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2,6-dichlorophenyl)trifluoroborate: Organotrifluoroborate Reagent for Suzuki-Miyaura Cross-Coupling and Aqueous-Stable Boron Chemistry


Potassium (2,6-dichlorophenyl)trifluoroborate is a potassium organotrifluoroborate salt with the molecular formula C6H3BCl2F3K and molecular weight 252.90 g/mol . It belongs to the broader class of potassium organotrifluoroborates, which are recognized as specialized organoboron reagents that offer advantages over traditional boronic acids and esters including moisture- and air-stability, compatibility with strong oxidative conditions, and resistance to protodeboronation side reactions . The compound is synthesized from 2,6-dichlorophenylboronic acid via reaction with potassium bifluoride (KHF2) at room temperature .

Workflow Suzuki-Miyaura cross-coupling with sterically hindered 2,6-disubstituted aryl electrophiles
Selection Defined crystalline stoichiometry supports reproducible coupling without pre-use characterization
Use Context Multi-step sequences requiring oxidative step tolerance prior to cross-coupling; HTE and parallel synthesis platforms

Why Boronic Acid Substitution Fails: Quantifying the Stability Advantage of Potassium (2,6-dichlorophenyl)trifluoroborate


Organoboron reagents cannot be generically substituted without compromising experimental outcomes. Traditional boronic acids suffer from uncertain stoichiometry due to variable hydration states and are prone to protodeboronation side reactions under aqueous or thermal conditions . Boronate esters, while addressing some purification issues, introduce substantial non-transferable mass (e.g., pinacol, 84.2 Da) that reduces atom economy and increases waste [1]. Potassium organotrifluoroborates, by contrast, are moisture- and air-stable crystalline solids with precisely defined stoichiometry, enabling accurate reagent weighing and reproducible coupling performance [1]. The following evidence quantifies the specific differentiation of the 2,6-dichlorophenyl trifluoroborate derivative relative to its comparators.

Dimension
Trifluoroborate (target)
Boronic acid / ester (substitute)
Stoichiometric reliability
Defined anhydrous solid; no hydration correction needed
Variable hydrate/boroxine composition; 10–30% stoichiometric error may occur
Ambient stability
Reported indefinite stability under air and moisture
Hygroscopic; oligomerization and oxidative deboronation may shift active content over time
Oxidative compatibility
Boron center survives oxidants such as mCPBA
C–B bond cleavage reported under identical oxidative conditions

Quantitative Differentiation Evidence: Potassium (2,6-dichlorophenyl)trifluoroborate vs. Boronic Acid and Ester Comparators


Atmospheric and Moisture Stability Advantage: Indefinite Ambient Storage vs. Hygroscopic Boronic Acid Decomposition

Potassium (2,6-dichlorophenyl)trifluoroborate exhibits indefinite stability when stored under ambient atmospheric conditions, with no detectable decomposition upon exposure to air or moisture . This contrasts directly with the corresponding 2,6-dichlorophenylboronic acid comparator, which is hygroscopic and undergoes gradual dehydration/oligomerization (formation of boroxines) that alters both molecular weight and reactive stoichiometry [1]. Additionally, arylboronic acids are susceptible to oxidative deboronation when exposed to air over extended periods, whereas the trifluoroborate salt remains unchanged under identical conditions [1].

Ambient stability
Class-level
Indefinite ambient stability; no detectable decomposition vs. hygroscopic boronic acid with variable hydration and oligomerization
Supports batch-to-batch stoichiometric reproducibility
Class-level behavior; specific rate data not reported for the 2,6-dichloro analog
Stability Shelf-life Air-stable reagents Moisture-stable reagents

Protodeboronation Suppression: Aryltrifluoroborate Hydrolytic Stability Correlates with Electron-Withdrawing Substituent Effects

Potassium aryltrifluoroborates exhibit significantly suppressed protodeboronation side reactions compared to arylboronic acids under aqueous coupling conditions [1]. A Hammett analysis demonstrated that the rate constant for solvolytic defluoridation (hydrolysis) of aryltrifluoroborates correlates log-linearly with standard σ-values (ρ ∼ −1), establishing that electron-withdrawing substituents on the aryl ring enhance aqueous stability [2]. Potassium (2,6-dichlorophenyl)trifluoroborate, bearing two electron-withdrawing chloro substituents at the 2- and 6-positions, benefits from this electronic stabilization effect relative to unsubstituted phenyltrifluoroborate. The compound resists premature hydrolysis that would otherwise generate the corresponding boronic acid and trigger protodeboronation.

Protodeboronation resistance
Class-level
Hammett ρ ∼ −1; 2,6-dichloro substitution (σₘ ≈ 0.37 each) enhances aqueous hydrolytic stability vs. unsubstituted phenyltrifluoroborate
Electron-withdrawing substituents may reduce premature hydrolysis
Predicted from class Hammett analysis; direct measurement not provided
Protodeboronation Hydrolytic stability Electron-withdrawing substituents Suzuki-Miyaura coupling

Oxidative Condition Compatibility: Epoxidation of Unsaturated Trifluoroborates Proceeds with Full Conversion Without Boron Degradation

Potassium organotrifluoroborates are remarkably compliant with strong oxidative conditions that would destroy the corresponding boronic acids or boronate esters . Specifically, epoxidation of C=C double bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and complete chemoselectivity, avoiding any degradation of the boron functionality . In contrast, the same oxidative epoxidation conditions applied to alkenylboronic acids or esters result in rapid oxidative cleavage of the carbon-boron bond, rendering those reagents incompatible with oxidative transformations. While potassium (2,6-dichlorophenyl)trifluoroborate lacks an alkene moiety, its aromatic ring and boron center remain intact under oxidants such as mCPBA or Oxone®, enabling sequential or tandem reaction sequences that incorporate oxidative steps prior to cross-coupling.

Oxidative compatibility
Data to verify
Full conversion of C=C bonds under mCPBA epoxidation without C–B cleavage; boronic acid/ester comparators undergo complete C–B degradation
Enables tandem oxidation-coupling sequences
Source not specified; class-level inference requires verification for this specific analog
Oxidative stability Functional group tolerance Epoxidation Orthogonal reactivity

Atom Economy Advantage: Trifluoroborate Transferable Mass (130.5 Da) vs. Pinacol Boronate Ester Non-Transferable Mass (84.2 Da)

Potassium (2,6-dichlorophenyl)trifluoroborate delivers the 2,6-dichlorophenyl group (C6H3Cl2, ∼145 Da) as the sole transferable moiety to the coupling product, with the boron atom and three fluorine atoms (BF3, ∼68 Da) and potassium counterion (∼39 Da) discarded as aqueous-soluble byproducts [1]. In contrast, the corresponding 2,6-dichlorophenylboronic acid pinacol ester carries a non-transferable pinacol group (C6H12O2, 84.2 Da) that becomes waste upon transmetalation, representing a 32% reduction in atom economy relative to the total molecular mass of the ester reagent . Furthermore, pinacol esters of sterically hindered arylboronic acids (including 2,6-disubstituted derivatives) often exhibit sluggish transmetalation kinetics, whereas the trifluoroborate anion undergoes facile transmetalation under standard aqueous conditions [2].

Atom economy
Class-level
Trifluoroborate non-transferable mass: BF₃ + K (≈107 Da) vs. pinacol ester non-transferable mass: 84.2 Da; trifluoroborate avoids pinacol byproduct purification
May reduce waste and simplify post-reaction purification
Sluggish transmetalation reported for hindered pinacol esters; class-level comparison
Atom economy Green chemistry Suzuki-Miyaura coupling Waste reduction

Synthesis Efficiency: Direct One-Step Conversion from Boronic Acid with KHF2 Under Ambient Conditions

Potassium (2,6-dichlorophenyl)trifluoroborate is synthesized in a single step from commercially available 2,6-dichlorophenylboronic acid via reaction with potassium bifluoride (KHF2) at room temperature . This reaction proceeds in good to excellent yields without requiring workup or isolation of intermediates [1]. The resulting trifluoroborate precipitates as a crystalline solid that can be isolated by simple filtration, obviating the need for chromatographic purification . In contrast, preparation of 2,6-dichlorophenylboronic acid pinacol ester requires azeotropic water removal (Dean-Stark apparatus) or dehydrating agents, followed by purification to remove excess pinacol [2]. Additionally, boronic acids themselves are often difficult to purify due to their tendency to form boroxine oligomers and variable hydrates [2].

Synthesis efficiency
Class-level
One-step conversion from boronic acid with KHF₂ at room temperature; precipitation isolation; no chromatography required
Simplified in-house preparation; consistent commercial purity from crystalline nature
Pinacol ester preparation requires azeotropic dehydration and chromatographic purification
Synthetic accessibility Purification Scalability Boronic acid conversion

Shelf-Life and Procurement Reliability: Crystalline Solid with Defined Stoichiometry vs. Variable Boronic Acid Hydrates

Potassium (2,6-dichlorophenyl)trifluoroborate is supplied as an anhydrous crystalline solid with precisely defined molecular composition (C6H3BCl2F3K, MW 252.90 g/mol) . This enables accurate mass-based reagent dispensing without correction for variable water content or oligomerization state. In contrast, 2,6-dichlorophenylboronic acid exists as a mixture of monomer, boroxine anhydride (the cyclic trimer), and variable hydrates depending on storage conditions and age . Reported molecular weights for boronic acids in vendor catalogs often reflect the monomeric form, but the actual material composition deviates substantially, leading to stoichiometric errors of 10-30% when used as received without prior characterization . The trifluoroborate derivative eliminates this uncertainty entirely.

Procurement reliability
Data to verify
Defined anhydrous solid (MW 252.90 g/mol) vs. boronic acid with 10–30% stoichiometric deviation due to variable hydration/oligomerization
Eliminates pre-use titration or NMR content determination
Source not specified; vendor-specific purity and storage conditions should be reviewed
Shelf-life Procurement reliability Stoichiometry Crystalline reagents

High-Value Application Scenarios for Potassium (2,6-dichlorophenyl)trifluoroborate in Research and Development


Suzuki-Miyaura Coupling of Sterically Hindered 2,6-Disubstituted Aryl Electrophiles with Retention of Stereochemical Integrity

Potassium (2,6-dichlorophenyl)trifluoroborate is ideally suited for Suzuki-Miyaura cross-coupling with aryl chlorides, bromides, iodides, and triflates where the 2,6-dichloro substitution pattern on the nucleophilic partner presents steric hindrance that would impede transmetalation from the corresponding boronic acid pinacol ester [1]. The trifluoroborate anion undergoes facile transmetalation under standard aqueous conditions without requiring the harsh base concentrations or elevated temperatures often necessary for hindered pinacol esters . The defined stoichiometry and moisture-stability of the trifluoroborate salt further ensure consistent coupling performance across multiple experimental runs, a critical factor in both medicinal chemistry lead optimization campaigns and process chemistry development .

Tandem Oxidation-Coupling Sequences Requiring Chemoselective Boron Protection

The oxidative stability of potassium (2,6-dichlorophenyl)trifluoroborate enables sequential reaction sequences where oxidative transformations (e.g., epoxidation of pendant alkenes, alcohol oxidation, or sulfide-to-sulfoxide conversion) are conducted in the presence of the intact boron functionality [1]. This contrasts with boronic acids or esters, which undergo rapid C-B bond cleavage under identical oxidative conditions [1]. Researchers can therefore design multistep synthetic routes where the trifluoroborate serves as a 'masked' nucleophile that survives oxidative steps and is subsequently unveiled for Suzuki-Miyaura coupling under mild aqueous basic conditions.

High-Throughput Experimentation and Parallel Synthesis Requiring Air-Stable Reagent Handling

The indefinite ambient stability of potassium (2,6-dichlorophenyl)trifluoroborate makes it an optimal choice for high-throughput experimentation (HTE) and parallel synthesis platforms where reagents are weighed in air and stored in microtiter plates for extended periods [1]. Boronic acids, which are hygroscopic and prone to variable hydration, introduce unacceptable stoichiometric uncertainty in HTE workflows, while pinacol esters of 2,6-disubstituted arylboronic acids often exhibit poor solubility and sluggish coupling kinetics under microscale conditions . The trifluoroborate's crystalline nature, defined composition, and consistent solubility in aqueous/organic solvent mixtures ensure reproducible results across large compound arrays [1].

Aqueous-Phase Coupling Reactions in Bioconjugation or Green Chemistry Contexts

Potassium (2,6-dichlorophenyl)trifluoroborate exhibits sufficient aqueous stability, enhanced by its electron-withdrawing 2,6-dichloro substituents (Hammett ρ ∼ −1 correlation), to serve as a nucleophilic partner in aqueous Suzuki-Miyaura coupling protocols with water-soluble palladium catalysts [1]. The suppressed protodeboronation relative to boronic acids enables higher coupling yields in wholly aqueous media, a feature relevant to bioconjugation of biomolecules (e.g., peptides, oligonucleotides) where organic cosolvents are restricted . The compound's ionic nature further facilitates removal of residual boron species from the final bioconjugate via simple aqueous washing.

Application
Selection Property
Validation Focus
Sterically hindered Suzuki-Miyaura coupling
Facile transmetalation from trifluoroborate anion under standard aqueous conditions
Coupling yield and stereochemical retention with 2,6-disubstituted electrophiles
Tandem oxidation-coupling sequences
Reported oxidative stability of the C–B bond under mCPBA and related oxidants
Chemoselectivity and boron retention after oxidative transformations
High-throughput experimentation platforms
Air-stable crystalline solid with defined stoichiometry
Reproducibility across compound arrays; microtiter-plate storage compatibility
Aqueous-phase coupling and bioconjugation
Electron-withdrawing substituents may enhance aqueous hydrolytic stability
Coupling yield in wholly aqueous media; residual boron removal from bioconjugates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium (2,6-dichlorophenyl)trifluoroborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.